molecular formula C15H14O4 B1677329 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone CAS No. 487-49-0

1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone

Cat. No.: B1677329
CAS No.: 487-49-0
M. Wt: 258.27 g/mol
InChI Key: XHBZOAYMBBUURD-UHFFFAOYSA-N
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Mechanism of Action

Ononetin, also known as 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone or 2’,4’-dihydroxy-2-(4-methoxyphenyl)acetophenone, is a natural product from the deoxybenzoin group . This compound has been found to have significant biological activity, particularly in relation to ion channels .

Target of Action

The primary target of Ononetin is the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel . TRPM3 is a calcium-permeable non-selective cation channel that plays a pivotal role in the pathophysiology of immune diseases .

Mode of Action

Ononetin acts as a potent and selective TRPM3 channel blocker . It binds at an extracellularly accessible binding site of the channel . The compound’s interaction with its target results in the abrogation of calcium entry and ionic currents through the TRPM3 channel .

Biochemical Pathways

Ononetin’s action on the TRPM3 channel affects calcium signaling pathways in cells . The blocking of TRPM3 by Ononetin results in a decrease in calcium influx, which can impact various cellular functions . This includes the function of natural killer (NK) cells, which have been found to have impaired TRPM3 function in certain conditions such as Chronic Fatigue Syndrome/Myalgic Encephalomyelitis .

Pharmacokinetics

It is known that ononetin is soluble in dmso and ethanol , which may influence its bioavailability.

Result of Action

The blocking of the TRPM3 channel by Ononetin has been associated with analgesic effects in animal studies . Additionally, it has been used for research into the role of TRPM3 in immune system dysfunction associated with Chronic Fatigue Syndrome/Myalgic Encephalomyelitis .

Action Environment

For instance, Ononetin’s blocking of the TRPM3 channel can be reversed by pregnenolone sulfate, a TRPM3 agonist .

Biochemical Analysis

Biochemical Properties

1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For example, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . The hydroxyl groups on the phenyl rings allow for hydrogen bonding and other interactions with active sites of enzymes, influencing their activity and function.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the concentration and exposure time. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of transcription factors, leading to changes in gene expression profiles . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and flux through metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction . For example, the compound can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of other substrates. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, this compound may undergo chemical degradation, leading to changes in its biochemical properties and effects on cellular function . Long-term studies have shown that the compound can have sustained effects on cellular processes, but its stability may decrease over extended periods, necessitating careful handling and storage conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range results in optimal activity, while deviations from this range lead to reduced efficacy or increased toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, resulting in the formation of hydroxylated and methoxylated metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites in the pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments. This distribution pattern can affect the compound’s activity and function within the cells.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, it can be found in the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ononetin can be synthesized through various chemical routes. One common method involves the condensation of 2,4-dihydroxyacetophenone with 4-methoxybenzaldehyde under basic conditions to form the deoxybenzoin structure. The reaction typically requires a base such as sodium hydroxide and a solvent like ethanol. The mixture is refluxed, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of Ononetin may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: Ononetin undergoes various chemical reactions, including:

    Oxidation: Ononetin can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction of Ononetin can lead to the formation of alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenolic rings of Ononetin.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Halogenated Ononetin derivatives.

Scientific Research Applications

Ononetin has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ononetin is unique due to its high selectivity and potency as a TRPM3 blocker. Similar compounds include:

    Naringenin: Another flavonoid that inhibits TRPM3 but with lower potency.

    Apigenin: A flavone with broader ion channel blocking activity.

    Genistein: An isoflavone that also affects TRPM3 but has additional targets.

Ononetin stands out for its specificity and effectiveness in modulating TRPM3, making it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-19-12-5-2-10(3-6-12)8-14(17)13-7-4-11(16)9-15(13)18/h2-7,9,16,18H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBZOAYMBBUURD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50197590
Record name Ononetin
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Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

487-49-0
Record name 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone
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Record name 487-49-0
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Record name Ononetin
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Record name 1-(2,4-DIHYDROXYPHENYL)-2-(4-METHOXYPHENYL)ETHANONE
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Record name ONONETIN
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Synthesis routes and methods

Procedure details

Resorcinol (4.4 g, 40 mmol) and 4-methoxyphenylacetic acid (6.6 g, 40 mmol) in boron trifluoride.etherate (25 ml, 0.2 mol) was heated, under a nitrogen atmosphere, at 90° C. for ˜90 mins. to give a pale red solution. The solution was allowed to cool and poured into aqueous sodium acetate (200 ml, 10%) and the mixture stirred to give a pale yellow precipitate. The solids were removed by filtration and washed with water (200 ml). Solids were taken up in ethyl acetate (250 ml) and washed with water (200 ml). Solution was dried over anhyrous magnesium sulphate and concentrated, to a yellow semi-solid. Trituration with diethyl ether (100 ml) gave the 1-(2,4-dihydroxy-phenyl)-2-(4-methoxy-phenyl)-ethanone as a pale orange solid, dried in vacuo, (2.2 g) LC retention time 2.39 minutes [M+H]+ 259.2 (Run time 3.75 mins) N.M.R (DMSO-d6) 7.95(d J 8.9 Hz ArH) 7.2(d J 8.7 Hz 2ArH) 6.9(d J 8.7 Hz 2ArH) 6.4(d J 9.9 ArH) 6.25(s ArH) 4.2(s 2CH2) 3.75(s 3OCH3)
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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